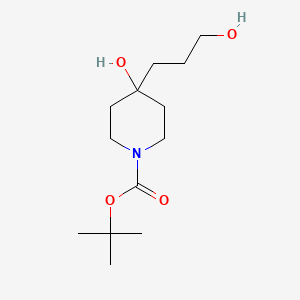

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate

描述

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6) is a piperidine derivative with a molecular formula of C₁₃H₂₅NO₃ and a molecular weight of 243.346 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-hydroxypropyl substituent at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis as a protective group intermediate, particularly in drug discovery for constructing bioactive molecules containing piperidine scaffolds. Its dual hydroxyl groups enhance hydrophilicity and enable hydrogen bonding, making it valuable for modulating solubility and reactivity during multi-step syntheses .

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREULNBQQJJIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or alkyl derivatives.

科学研究应用

Neuropharmacological Research

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate has been investigated for its potential effects on neurotransmitter systems, particularly in the context of mood regulation and anxiety disorders. The compound may interact with serotonin and dopamine receptors, making it a candidate for developing new antidepressants or anxiolytics.

Case Study: Antidepressant Potential

A study evaluated the effects of similar piperidine derivatives on serotonin receptor activity. Results indicated that these compounds could enhance serotonin signaling, suggesting potential therapeutic benefits in treating depression.

| Compound | Receptor Interaction | Effect |

|---|---|---|

| Compound A | 5-HT1A | Agonist |

| Compound B | D2 | Antagonist |

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: In Vitro Anticancer Studies

In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) with an IC50 value indicating strong potency.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| MCF10A (non-cancer) | >2.0 | Minimal effect |

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex piperidine derivatives used in pharmaceuticals.

Binding Studies

Binding affinity studies have shown that this compound selectively binds to specific neurotransmitter receptors, which may enhance its therapeutic profile while minimizing side effects.

In Vivo Studies

Preliminary animal studies suggest that compounds with similar structures can reduce tumor size significantly in xenograft models, highlighting their potential for clinical application in cancer therapy.

作用机制

The mechanism of action of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and piperidine groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Insights

Hydrophilicity vs. Lipophilicity :

- The 3-hydroxypropyl group in the target compound increases hydrophilicity (logP ~1.5 estimated), whereas analogs like tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate exhibit higher lipophilicity (logP ~3.8) due to the trifluoromethylphenyl substituent .

- The 4-methoxyphenyl analog (CAS 302924-67-0) balances lipophilicity and hydrogen-bonding capacity, making it suitable for CNS drug candidates .

Synthetic Utility :

- The Boc group in all listed compounds facilitates amine protection, enabling selective functionalization at other positions. For example, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate () is synthesized via Boc protection under mild conditions (dioxane/water, Et₃N) .

- Thiazole- and tetrazole-containing analogs () require specialized reagents (e.g., PYBOP for tetrazole coupling) to introduce heterocycles .

- Biological Relevance: Compounds with hydroxyl or methoxy groups (e.g., CAS 302924-67-0) mimic natural metabolites, enhancing interactions with enzymes like glutathione S-transferases (GSTs) .

生物活性

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 156185-63-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

CAS Number: 156185-63-6

PubChem ID: 2800739

The compound features a tert-butyl group, a hydroxypropyl group, and a piperidine ring, which are critical for its biological interactions. The presence of multiple functional groups suggests potential for diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of piperidine derivatives with tert-butyl esters in organic solvents like dichloromethane. For example:

-

Starting Materials:

- 3-Piperidin-4-yl-propan-1-ol

- Di-tert-butyl dicarbonate

-

Reaction Conditions:

- Stirring under nitrogen atmosphere at ambient temperature for several hours.

- Purification via chromatography.

The yield is reported to be around 88% under optimized conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of various piperidine derivatives, including compounds structurally similar to this compound. For instance:

- Anti-HIV Activity:

- Compounds similar in structure have been screened against wild-type and resistant strains of HIV-1, showing promising results with EC50 values ranging from nanomolar to micromolar concentrations. The selectivity index (SI) indicates a favorable therapeutic window .

- The structure–activity relationship (SAR) analysis suggests that specific substitutions on the piperidine ring enhance antiviral potency while minimizing cytotoxicity .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer potential:

- Mechanism of Action:

- Some studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Notably, compounds with similar structural motifs have demonstrated superior efficacy compared to standard chemotherapeutics like bleomycin in certain tumor models .

Case Studies

-

Study on Antiviral Activity:

In a study assessing the efficacy of various piperidine derivatives against HIV, compounds exhibiting structural similarities to this compound were found to have EC50 values as low as 2.20 nmol/L, indicating strong antiviral activity against HIV strains resistant to conventional treatments . -

Anticancer Efficacy:

Another investigation focused on the anticancer properties revealed that certain piperidine derivatives could significantly inhibit the growth of FaDu hypopharyngeal tumor cells compared to control groups, showcasing their potential as novel anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and solubility |

| Hydroxypropyl substitution | Critical for binding affinity |

| Piperidine core | Essential for biological activity |

Research indicates that modifications to these key features can lead to variations in potency and selectivity against target pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。